

Application of YJ182 in Synergy with Beta-Lactam Antibiotics: Application Notes and Protocols

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Compound of Interest

Compound Name: YJ182

Cat. No.: B12391175

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Introduction

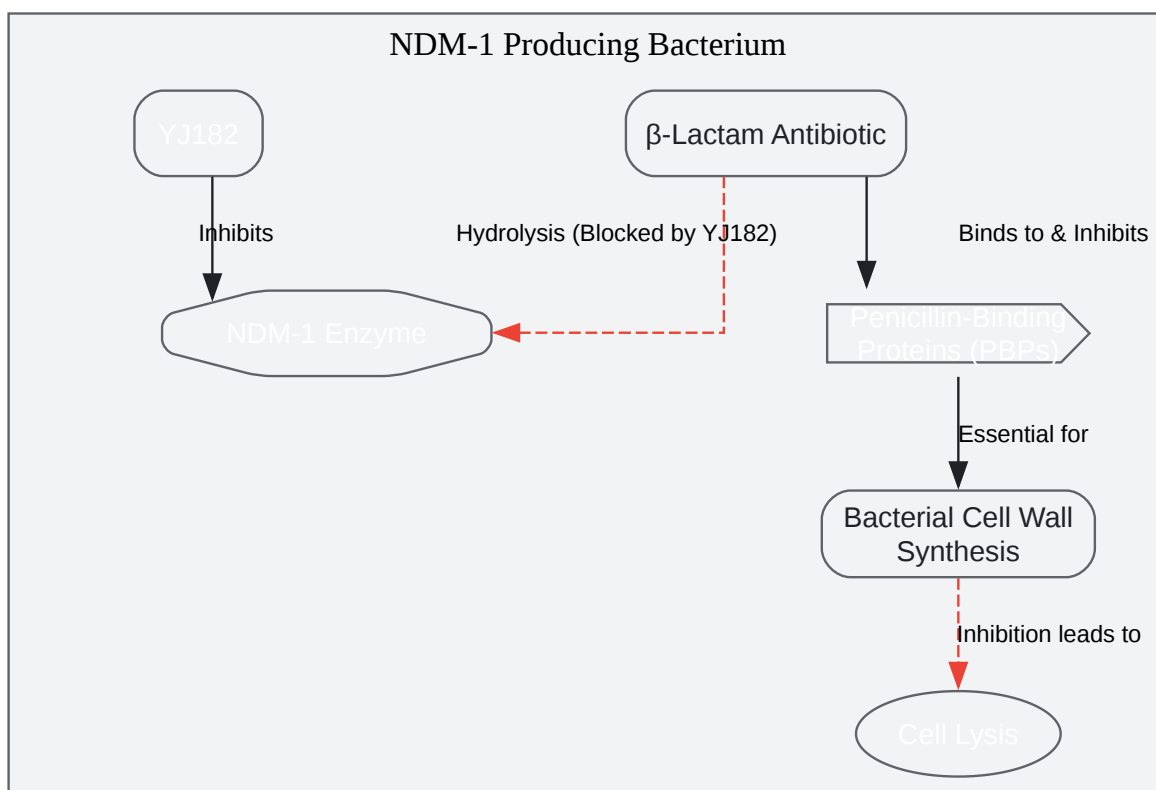
The emergence and spread of antibiotic resistance, particularly the production of metallo- β -lactamases (MBLs) by pathogenic bacteria, poses a significant threat to the efficacy of β -lactam antibiotics, a cornerstone of antibacterial therapy. **YJ182** is a potent inhibitor of New Delhi metallo- β -lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β -lactam antibiotics, including carbapenems. By inhibiting NDM-1, **YJ182** can restore the activity of these antibiotics against resistant bacterial strains. These application notes provide a comprehensive overview of the synergistic application of **YJ182** with β -lactam antibiotics, including detailed experimental protocols and data presentation.

Mechanism of Action: Restoring β -Lactam Efficacy

YJ182 functions as a zinc-binding inhibitor of NDM-1, a crucial enzyme for the survival of certain multidrug-resistant bacteria in the presence of β -lactam antibiotics. The synergistic effect of **YJ182** with β -lactams is achieved through the inhibition of this key resistance mechanism.

The primary mechanism involves **YJ182** binding to the active site of the NDM-1 enzyme, preventing it from hydrolyzing and inactivating β -lactam antibiotics. This allows the β -lactam to

reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.



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Caption: Mechanism of **YJ182** Synergy with β -Lactam Antibiotics.

Quantitative Data on Synergistic Activity

The synergistic potential of **YJ182** with β -lactam antibiotics, particularly carbapenems, has been demonstrated through in vitro studies. The Fractional Inhibitory Concentration Index (FIC_i) is a key metric used to quantify synergy, where an FIC_i of ≤ 0.5 indicates a synergistic interaction.

Bacterial Strain	β -Lactam Antibiotic	YJ182 IC ₅₀ (μ M)	Fold Reduction in MIC of β -Lactam	Fractional Inhibitory Concentration Index (FIC _i)
NDM-1 producing E. coli	Meropenem	0.23	>64	≤ 0.5
NDM-1 producing K. pneumoniae	Imipenem	0.23	>64	≤ 0.5

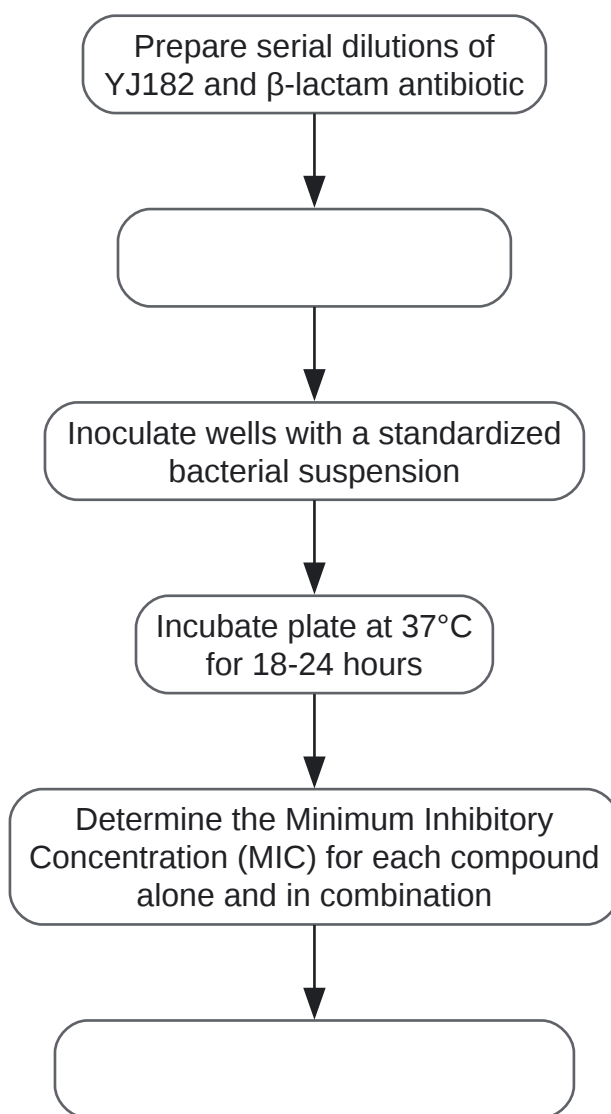
Note: The data presented is a summary based on the known inhibitory concentrations of **YJ182** against NDM-1. Specific fold reduction in MIC and FIC_i values would be determined experimentally. **YJ182** also demonstrates inhibitory activity against other metallo- β -lactamases such as IMP-1 (IC₅₀: 0.25 μ M), VIM-2 (IC₅₀: 0.61 μ M), and GIM-1 (IC₅₀: 0.49 μ M), suggesting a broader potential for synergistic applications.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for assessing the synergistic activity of **YJ182** with β -lactam antibiotics. The following are standard protocols for key in vitro experiments.

Checkerboard Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration Index (FIC_i) to quantify the degree of synergy.



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Caption: Workflow for the Checkerboard Synergy Assay.

Protocol:

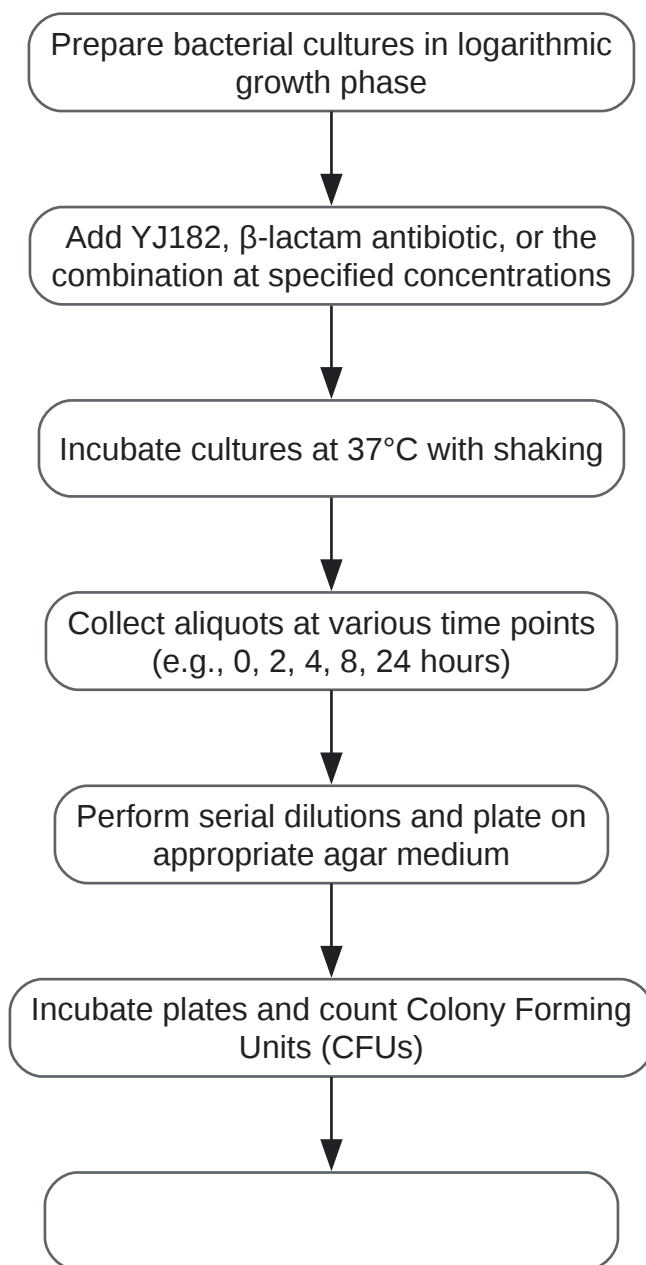
- Preparation of Reagents:
 - Prepare stock solutions of **YJ182** and the desired β-lactam antibiotic in an appropriate solvent (e.g., DMSO, water).
 - Prepare a standardized inoculum of the test bacterial strain (e.g., NDM-1 producing E. coli) to a final concentration of approximately 5×10^5 CFU/mL in cation-adjusted Mueller-

Hinton Broth (CAMHB).

- Assay Setup:
 - In a 96-well microtiter plate, create a two-dimensional checkerboard of serial dilutions of **YJ182** (e.g., along the rows) and the β -lactam antibiotic (e.g., along the columns).
 - Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with the prepared bacterial suspension.
 - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
 - After incubation, determine the MIC of each compound alone and in combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
 - Calculate the FIC_i using the following formula: $FIC_i = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$
 - Interpretation:
 - $FIC_i \leq 0.5$: Synergy
 - $0.5 < FIC_i \leq 4.0$: Indifference
 - $FIC_i > 4.0$: Antagonism

Time-Kill Assay

This assay evaluates the bactericidal activity of the combination over time.



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References

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